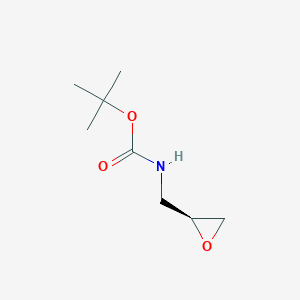

(S)-N-Boc-2,3-epoxypropylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[[(2S)-oxiran-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGKXNNTNBRBH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701218168 | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161513-47-9 | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161513-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(2S)-2-oxiranylmethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-N-Boc-2,3-epoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

(S)-N-Boc-2,3-epoxypropylamine, a chiral epoxide, has emerged as a critical intermediate in the asymmetric synthesis of a multitude of complex molecular architectures, most notably in the development of pharmaceuticals. Its inherent chirality, coupled with the reactivity of the epoxide ring and the stability of the Boc-protecting group, makes it a highly sought-after synthon for the stereoselective introduction of key functionalities. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of (S)-N-Boc-2,3-epoxypropylamine, with a particular focus on its pivotal role in the synthesis of leading antiretroviral drugs.

Physicochemical Properties: A Foundation for Application

(S)-N-Boc-2,3-epoxypropylamine is a white to off-white solid at room temperature, a physical state that facilitates its handling and storage.[1][2] A summary of its key physicochemical properties is presented in Table 1. The Boc (tert-butoxycarbonyl) protecting group imparts significant stability to the amine functionality, rendering it inert to a wide range of reaction conditions, particularly those involving nucleophiles and mild bases.[3] This stability is crucial for synthetic strategies that require manipulation of other parts of the molecule before deprotection of the amine.

Table 1: Physicochemical Properties of (S)-N-Boc-2,3-epoxypropylamine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₃ | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 48-50 °C | [1] |

| Optical Purity | ≥99.0% ee (GC) | [1] |

| CAS Number | 161513-47-9 | [2] |

| InChI Key | ZBBGKXNNTNBRBH-LURJTMIESA-N | [2] |

| SMILES | CC(C)(C)OC(=O)NC[C@H]1CO1 | [2] |

Spectroscopic Characterization: Elucidating the Structure

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons adjacent to the nitrogen and the epoxide ring, and the protons of the epoxide ring itself. The chemical shifts and coupling patterns of the epoxide protons are particularly diagnostic of the structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the epoxypropylamine backbone.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the carbamate, the C=O stretching of the Boc group (typically around 1700 cm⁻¹), and the C-O-C stretching vibrations of the epoxide ring.[4]

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Synthesis and Purification: Accessing the Chiral Synthon

The synthesis of (S)-N-Boc-2,3-epoxypropylamine typically involves the Boc-protection of (S)-2,3-epoxypropylamine or a related chiral precursor. A general, illustrative synthetic protocol is outlined below.

Experimental Protocol: Synthesis of (S)-N-Boc-2,3-epoxypropylamine

-

Reaction Setup: To a solution of (S)-2,3-epoxypropylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent, add a base like triethylamine or sodium bicarbonate (1.1-1.5 equivalents).

-

Boc-Protection: Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 equivalents) in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (S)-N-Boc-2,3-epoxypropylamine.[5]

Caption: Synthetic workflow for (S)-N-Boc-2,3-epoxypropylamine.

Chemical Reactivity: The Power of the Epoxide Ring

The synthetic utility of (S)-N-Boc-2,3-epoxypropylamine lies in the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack. This ring-opening reaction is the cornerstone of its application as a chiral building block.

Regioselective Ring-Opening Reactions

The key to the synthetic utility of this epoxide is the ability to control the regioselectivity of the ring-opening. In general, under neutral or basic conditions, nucleophilic attack occurs preferentially at the less sterically hindered carbon of the epoxide (C3), following an Sₙ2 mechanism.[6] However, the presence of the adjacent N-Boc group can influence the outcome.

-

With Amine Nucleophiles: The reaction with various primary and secondary amines is a fundamental transformation. This reaction typically proceeds with high regioselectivity, with the amine attacking the terminal carbon of the epoxide to yield chiral 1,2-amino alcohols.[7][8] This is a critical step in the synthesis of many pharmaceutical agents.

-

With Azide Nucleophiles: The ring-opening with sodium azide provides a convenient route to chiral 1-amino-2-azido-3-alcohols, which are versatile intermediates that can be further elaborated, for instance, by reduction of the azide to a primary amine.

-

With Other Nucleophiles: Other nucleophiles, such as thiols and hydrides, can also be employed to open the epoxide ring, leading to a diverse array of chiral products.

Caption: Regioselective nucleophilic attack on the epoxide.

Applications in Medicinal Chemistry: Building Life-Saving Drugs

The paramount importance of (S)-N-Boc-2,3-epoxypropylamine is exemplified by its use as a key chiral building block in the synthesis of several FDA-approved HIV protease inhibitors.

Darunavir Synthesis

Darunavir (Prezista®) is a potent HIV-1 protease inhibitor. A crucial step in its synthesis involves the ring-opening of a chiral epoxide precursor, which can be derived from (S)-N-Boc-2,3-epoxypropylamine, with isobutylamine.[7][9] This reaction establishes one of the stereocenters in the final drug molecule. The Boc group serves to protect the amine during this transformation and is later removed to allow for subsequent coupling reactions.

Caption: Role in Darunavir synthesis.

Atazanavir Synthesis

Atazanavir (Reyataz®) is another important HIV protease inhibitor. Its synthesis also utilizes a chiral epoxide strategy. The ring-opening of an N-Boc-protected epoxide with a hydrazine derivative is a key step in constructing the core of the atazanavir molecule.[10] This highlights the versatility of (S)-N-Boc-2,3-epoxypropylamine and its analogs in creating complex nitrogen-containing chiral structures.

Safety and Handling: Ensuring Laboratory Safety

As with any chemical reagent, proper handling and storage of (S)-N-Boc-2,3-epoxypropylamine are essential for laboratory safety.

-

Hazards: It is harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[11]

-

Stability: The Boc protecting group is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[3][12] It is also sensitive to high temperatures, which can cause decomposition.[13]

Conclusion: An Indispensable Tool for Asymmetric Synthesis

(S)-N-Boc-2,3-epoxypropylamine stands as a testament to the power of chiral building blocks in modern organic synthesis. Its unique combination of a stereodefined epoxide, a robust protecting group, and predictable reactivity has solidified its position as an indispensable tool for the construction of complex, stereochemically rich molecules. Its pivotal role in the synthesis of life-saving medications like darunavir and atazanavir underscores its significance in the field of medicinal chemistry and drug development. A thorough understanding of its fundamental properties and reactivity will continue to empower researchers to design and execute efficient and elegant synthetic strategies for the discovery of new and improved therapeutics.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Spectroscopy Online. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved from [Link]

-

Gpatindia. (2020, May 4). ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols | Request PDF. Retrieved from [Link]

-

ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

-

National Institutes of Health. (n.d.). Syntheses of FDA Approved HIV Protease Inhibitors. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 2381627-87-6 | Product Name : Tert-butyl ((R)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-Oxopentan-2-yl)carbamate. Retrieved from [Link]

-

ScienceDirect. (n.d.). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 10. Retrieved from [Link]

-

TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

-

ChemBK. (2024, April 10). tert-butyl (1-oxiran-2-yl-2-phenylethyl)carbamate. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

Springer. (n.d.). CuI-NPs catalyzed mechanochemical-assisted N-Boc protection of organic amines. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]

Sources

- 1. crescentchemical.com [crescentchemical.com]

- 2. tert-Butyl carbamate [webbook.nist.gov]

- 3. reddit.com [reddit.com]

- 4. rsc.org [rsc.org]

- 5. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

(S)-N-Boc-2,3-epoxypropylamine spectroscopic data analysis (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of (S)-N-Boc-2,3-epoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-N-Boc-2,3-epoxypropylamine is a critical chiral building block in synthetic organic chemistry, valued for its role in the synthesis of various pharmaceuticals, including protease inhibitors and other bioactive molecules. Its precise three-dimensional structure, containing a reactive epoxide ring and a Boc-protected amine, necessitates rigorous analytical characterization to ensure purity, identity, and stereochemical integrity. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. By integrating theoretical principles with practical, field-proven insights, this document serves as a robust reference for scientists engaged in the synthesis, quality control, and application of this versatile intermediate.

Introduction

The utility of (S)-N-Boc-2,3-epoxypropylamine stems from its bifunctional nature: the electrophilic epoxide allows for regioselective ring-opening reactions, while the tert-butoxycarbonyl (Boc) protected amine provides a stable, yet readily deprotectable, nitrogen nucleophile.[1][2] This combination makes it an ideal precursor for constructing complex molecular architectures. Verifying the structure and purity of this starting material is paramount to the success of multi-step syntheses. Spectroscopic analysis provides a non-destructive, highly detailed fingerprint of the molecule, enabling unambiguous confirmation of its chemical identity. This guide explains the causality behind the observed spectroscopic data, linking spectral features directly to the compound's molecular structure.

Molecular Structure and Spectroscopic Overview

To effectively interpret the spectroscopic data, one must first understand the molecular structure of (S)-N-Boc-2,3-epoxypropylamine and the distinct chemical environments within it.

Caption: Proposed ESI-MS fragmentation pathway for (S)-N-Boc-2,3-epoxypropylamine.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. A robust characterization relies on the integration of all three methods. The workflow below illustrates how these techniques are synergistically applied for unambiguous structure confirmation.

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

Conclusion

The structural elucidation of (S)-N-Boc-2,3-epoxypropylamine is reliably achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carbamate, epoxide), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a comprehensive and self-validating system for ensuring the identity, purity, and structural integrity of this essential chiral building block, underpinning its successful application in research and development.

References

-

Chemistry LibreTexts. (2024). Spectroscopy of Ethers. [Link]

-

Oregon State University. (2020). CH 336: Epoxide Spectroscopy. [Link]

-

Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. [Link]

-

The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. [Link]

-

Chemistry Blog. (n.d.). Epoxide infrared spectra. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

Ghosh, A. K., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the epoxide. [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... [Link]

-

National Institutes of Health. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems.... [Link]

-

PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubChemLite. (n.d.). (s)-n-boc-2,3-epoxypropylamine (C8H15NO3). [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions.... [Link]

-

SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

PubChem. (n.d.). N-BOC-ethylenediamine. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of the Boc aminated styrene copolymer.... [Link]

-

National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine.... [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines.... [Link]

-

ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine.... [Link]

-

NIST WebBook. (n.d.). 2,3-Epoxybutane. [Link]

-

Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]

Sources

An In-depth Technical Guide to (S)-N-Boc-2,3-epoxypropylamine: A Chiral Building Block for Pharmaceutical Innovation

Introduction: The Strategic Importance of (S)-N-Boc-2,3-epoxypropylamine in Asymmetric Synthesis

(S)-N-Boc-2,3-epoxypropylamine, registered under CAS number 161513-47-9, is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique trifunctional nature, possessing a stereodefined epoxide, a protected amine, and a two-carbon spacer, makes it an indispensable tool for the construction of complex, stereochemically rich molecules. This guide provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. The strategic placement of the Boc (tert-butyloxycarbonyl) protecting group on the amine allows for the selective unmasking of this functionality under mild acidic conditions, a feature that is paramount in multi-step synthetic sequences. The inherent strain of the epoxide ring renders it susceptible to nucleophilic attack, providing a reliable method for the introduction of a wide array of functional groups with precise stereochemical control. This combination of features has positioned (S)-N-Boc-2,3-epoxypropylamine as a key intermediate in the synthesis of a diverse range of bioactive molecules, including antiviral and anticancer agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a synthetic building block is fundamental to its effective utilization in the laboratory. The following sections detail the key physicochemical parameters and provide a comprehensive analysis of the expected spectroscopic signatures of (S)-N-Boc-2,3-epoxypropylamine.

Core Physicochemical Properties

The physical properties of (S)-N-Boc-2,3-epoxypropylamine are summarized in the table below. These properties are essential for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 161513-47-9 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 48-50 °C | [1] |

| Optical Purity | ≥99.0% ee (GC) | [1] |

| InChI Key | ZBBGKXNNTNBRBH-LURJTMIESA-N | [1] |

| SMILES | CC(C)(C)OC(=O)NC[C@H]1CO1 | [1] |

Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The combination of the nonpolar Boc group and the overall molecular structure allows for favorable interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether functionality and the overall polarity are compatible. |

| Apolar Aprotic Solvents | Toluene, Hexanes | Moderate to Low | The polarity of the carbamate and epoxide groups may limit solubility in highly nonpolar solvents. |

| Polar Aprotic Solvents | Ethyl acetate, Acetone | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule.[4] |

| Polar Protic Solvents | Methanol, Ethanol | High | The carbamate and epoxide oxygens can act as hydrogen bond acceptors. |

| Water | Low | The significant nonpolar character of the Boc group and the carbon backbone limits aqueous solubility. |

Experimental Protocol: Qualitative Solubility Determination

A rapid assessment of solubility can be performed to guide solvent selection for reactions and purification.

Materials:

-

(S)-N-Boc-2,3-epoxypropylamine

-

Selection of solvents (e.g., DCM, THF, Ethyl Acetate, Methanol, Hexanes, Water)

-

Small vials or test tubes

-

Vortex mixer

Procedure:

-

Place a small, consistent amount (e.g., 2-3 mg) of (S)-N-Boc-2,3-epoxypropylamine into each labeled vial.

-

Add 0.5 mL of the respective solvent to each vial.

-

Vortex each vial vigorously for 30-60 seconds.

-

Visually inspect for complete dissolution. If the solid dissolves completely, it is considered soluble. If a significant amount of solid remains, it is sparingly soluble or insoluble.

Predicted Spectroscopic Analysis

While a publicly available, citable spectrum for this specific compound is elusive, a detailed prediction of its key spectroscopic features can be made based on the analysis of its functional groups and data from structurally similar compounds.

-

Epoxide Protons (CH₂ and CH): The three protons of the epoxide ring will appear as a complex multiplet system in the range of δ 2.5-3.2 ppm. The diastereotopic protons on the CH₂ group will likely show distinct signals, further split by the adjacent CH proton.

-

Methylene Protons adjacent to Nitrogen (-NH-CH₂-): The two protons of the methylene group attached to the nitrogen will appear as a multiplet, expected in the region of δ 3.0-3.6 ppm. Their chemical shift will be influenced by the electron-withdrawing effect of the nitrogen and coupling to the adjacent epoxide CH proton and the NH proton.

-

NH Proton: The carbamate proton will likely appear as a broad singlet or a triplet (if coupling to the adjacent CH₂ is resolved) in the region of δ 4.8-5.5 ppm. Its chemical shift can be highly dependent on concentration and solvent.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp, characteristic singlet integrating to nine protons will be observed around δ 1.45 ppm.[5]

-

tert-Butyl Carbons (-C(CH₃)₃): A strong signal for the three equivalent methyl carbons will be present around δ 28.3 ppm. The quaternary carbon of the tert-butyl group will appear around δ 79.5 ppm.[5]

-

Carbonyl Carbon (-C=O): The carbamate carbonyl carbon will have a characteristic chemical shift in the downfield region, expected around δ 156.0 ppm.

-

Epoxide Carbons (CH₂ and CH): The two carbons of the epoxide ring are expected to resonate in the range of δ 44-52 ppm.

-

Methylene Carbon adjacent to Nitrogen (-NH-CH₂-): The carbon of the methylene group attached to the nitrogen is expected to appear in the region of δ 42-46 ppm.

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹, characteristic of the N-H stretching vibration of the carbamate.

-

C-H Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the carbamate carbonyl group will be prominent around 1680-1710 cm⁻¹.

-

C-O-C Stretch (Epoxide): Asymmetric and symmetric C-O-C stretching of the epoxide ring will likely appear as characteristic bands in the fingerprint region, typically around 1250 cm⁻¹ and 850-950 cm⁻¹.

-

Electrospray Ionization (ESI): In positive ion mode, the molecule is expected to readily form adducts with protons ([M+H]⁺ at m/z 174.1) and sodium ([M+Na]⁺ at m/z 196.1).[6] A common fragmentation pattern would involve the loss of the tert-butyl group or isobutylene, resulting in a significant fragment ion.

Synthesis and Manufacturing

The most common and efficient synthesis of (S)-N-Boc-2,3-epoxypropylamine originates from readily available and enantiomerically pure starting materials such as (S)-glycidol or (S)-epichlorohydrin. The following section outlines a representative synthetic protocol.

dot

Caption: General synthetic strategy for (S)-N-Boc-2,3-epoxypropylamine.

Experimental Protocol: Synthesis from (S)-Glycidol (Illustrative)

This protocol is a conceptual illustration of a common synthetic strategy. Researchers should consult and adapt procedures from peer-reviewed literature for specific experimental details.

Step 1: Synthesis of (S)-Glycidyl Tosylate

-

To a cooled (0 °C) solution of (S)-glycidol in dichloromethane, add triethylamine or pyridine as a base.

-

Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the crude tosylate.

Causality: The tosylation of the primary alcohol of glycidol converts it into a good leaving group for the subsequent nucleophilic substitution.

Step 2: Synthesis of (S)-Glycidyl Azide

-

Dissolve the crude (S)-glycidyl tosylate in a suitable solvent such as DMF.

-

Add sodium azide (NaN₃) and heat the reaction mixture (e.g., 50-60 °C) until the starting material is consumed.

-

Cool the reaction and perform an aqueous workup to remove DMF and excess azide. Extract the product with a suitable organic solvent.

Causality: The azide ion acts as a nucleophile, displacing the tosylate in an Sₙ2 reaction, which proceeds with inversion of configuration at the carbon bearing the leaving group. However, since the reaction is at a primary carbon, the stereocenter of the epoxide is unaffected.

Step 3: Synthesis of (S)-Glycidylamine

-

Dissolve the (S)-glycidyl azide in a solvent like methanol or ethanol.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced to the amine.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.

Step 4: N-Boc Protection

-

Dissolve the crude (S)-glycidylamine in a solvent such as dichloromethane.

-

Add a base, typically triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup and purify the product by column chromatography to yield (S)-N-Boc-2,3-epoxypropylamine.[7]

Causality: The Boc anhydride reacts with the nucleophilic amine to form a stable carbamate, thus protecting it from further reactions.

Reactivity and Synthetic Applications

The synthetic utility of (S)-N-Boc-2,3-epoxypropylamine is primarily derived from the predictable and stereospecific ring-opening of the epoxide moiety by a wide range of nucleophiles.

Regioselectivity of Epoxide Ring-Opening

The regioselectivity of the nucleophilic attack on the epoxide is a critical consideration. In general, under neutral or basic conditions, the reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C3). Under acidic conditions, the reaction can proceed with a greater degree of Sₙ1 character, with the nucleophile attacking the more substituted carbon (C2) that can better stabilize a partial positive charge.

dot

Caption: Regioselectivity in the ring-opening of (S)-N-Boc-2,3-epoxypropylamine.

Applications in the Synthesis of Bioactive Molecules

The chiral 1,2-amino alcohol and related motifs generated from the ring-opening of (S)-N-Boc-2,3-epoxypropylamine are prevalent in a number of approved drugs and clinical candidates.

Chiral amino alcohols are core structural components of many HIV protease inhibitors, such as Darunavir . The synthesis of Darunavir and its analogs often involves the reaction of a chiral epoxide with an appropriate nucleophile. While specific examples citing CAS 161513-47-9 in the synthesis of the final commercial drug can be difficult to pinpoint in publicly available literature, the use of structurally analogous N-protected amino epoxides is well-documented in patents and research articles exploring novel synthetic routes and analogs.[4][8][9] For instance, the synthesis of Darunavir analogs has been reported starting from a Boc-protected amino epoxide which is reacted with an amine nucleophile to generate the key amino alcohol intermediate.[9]

Similarly, the synthesis of HCV protease inhibitors like Boceprevir involves complex chiral intermediates. The bicyclic proline moiety in Boceprevir is a key structural feature, and its synthesis often relies on chiral building blocks.[10] While a direct link to (S)-N-Boc-2,3-epoxypropylamine in the commercial synthesis of Boceprevir is not explicitly detailed, the methodologies employed in the synthesis of its complex chiral fragments are conceptually similar to the transformations enabled by this building block.

Beyond antiviral applications, the versatility of (S)-N-Boc-2,3-epoxypropylamine extends to its use in the synthesis of a wide range of other biologically active compounds. For example, it can be used to functionalize materials for biomedical applications, such as the modification of nanodiamonds to enhance their optical properties for bio-imaging, or in the synthesis of block copolymers for mRNA delivery systems.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (S)-N-Boc-2,3-epoxypropylamine.

-

Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4).[1]

-

Precautionary Statements: Avoid ingestion and contact with skin and eyes. Use in a well-ventilated area.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. For handling larger quantities or when generating dust, a dust mask (e.g., N95) is recommended.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.[1]

Conclusion: A Cornerstone for Chiral Synthesis

(S)-N-Boc-2,3-epoxypropylamine has firmly established itself as a cornerstone in the field of asymmetric synthesis. Its predictable reactivity, coupled with the strategic placement of a readily cleavable protecting group, provides medicinal and process chemists with a powerful tool for the efficient and stereocontrolled construction of complex molecular architectures. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like (S)-N-Boc-2,3-epoxypropylamine will undoubtedly continue to expand, paving the way for the discovery and development of the next generation of life-saving medicines.

References

- BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem. Accessed January 3, 2026.

- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Published April 25, 2024.

- Sigma-Aldrich. BOC-ON Product Information. Sigma-Aldrich. Accessed January 3, 2026.

- National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- Klivon. tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)

- PubChemLite. (s)-n-boc-2,3-epoxypropylamine (C8H15NO3). PubChemLite.

- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors.

- Supporting Inform

- Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. Published February 1, 2023.

- Pharmaffiliates. Tert-butyl ((R)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-Oxopentan-2-yl)carbamate.

- Sigma-Aldrich. (S)-N-Boc-2,3-epoxypropylamine 97%. Sigma-Aldrich. Accessed January 3, 2026.

- Sigma-Aldrich. (S)-N-Boc-2,3-epoxypropylamine 97%. Sigma-Aldrich. Accessed January 3, 2026.

- PubMed. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. J Am Chem Soc. Published April 11, 2012.

- ResearchGate. Structure activity synthesis of boceprevir.

Sources

- 1. (S)-N-Boc-2,3-epoxypropylamine 97 161513-47-9 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - (s)-n-boc-2,3-epoxypropylamine (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)-2-phenylethyl]carbamate | CAS Number 98737-29-2 [klivon.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-N-Boc-2,3-epoxypropylamine

For Immediate Release – A comprehensive technical guide on (S)-N-Boc-2,3-epoxypropylamine, a pivotal chiral building block in modern synthetic organic chemistry and pharmaceutical development. This document provides researchers, scientists, and drug development professionals with in-depth information on its molecular characteristics, synthesis, and critical applications, particularly its role in the synthesis of advanced therapeutic agents.

Core Molecular Attributes

(S)-N-Boc-2,3-epoxypropylamine, systematically named tert-butyl ((2S)-oxiran-2-ylmethyl)carbamate, is a carbamate-protected chiral epoxide. Its structure combines the high reactivity of the epoxide ring with the stereochemical purity conferred by the (S)-configuration, making it an invaluable intermediate for the enantioselective synthesis of complex molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₃ | [1][2] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 48-50 °C | [1] |

| Optical Purity | ≥99.0% ee (enantiomeric excess) | [1] |

| CAS Number | 161513-47-9 | [1][2] |

The Synthetic Rationale: Crafting Chirality

The synthesis of (S)-N-Boc-2,3-epoxypropylamine hinges on the principles of asymmetric synthesis, aiming to install the chiral epoxide with high enantioselectivity. While multiple strategies exist for creating chiral epoxides, the Sharpless Asymmetric Epoxidation stands out as a reliable and widely adopted method for converting allylic alcohols into epoxy alcohols with predictable stereochemistry.[4][5][6] The conceptual workflow for synthesizing the target molecule involves two key transformations: Boc-protection of an amino group and the subsequent enantioselective epoxidation of an adjacent alkene.

A plausible and efficient synthetic route starts from the commercially available N-Boc-allylamine. The critical step is the asymmetric epoxidation of the double bond to introduce the chiral center.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of (S)-N-Boc-2,3-epoxypropylamine.

Experimental Protocol: Sharpless Asymmetric Epoxidation of N-Boc-Allylamine

This protocol is a representative, field-proven methodology adapted from the principles of the Sharpless Asymmetric Epoxidation, a Nobel Prize-winning reaction renowned for its predictability and high enantioselectivity.[4]

Materials:

-

N-Boc-allylamine

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

(-)-Diethyl L-tartrate ((-)-DET) or (-)-Diisopropyl L-tartrate ((-)-DIPT)

-

tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene or decane

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Powdered 4Å molecular sieves

-

Aqueous quenching solution (e.g., 10% aqueous tartaric acid or ferrous sulfate solution)

Procedure:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add powdered 4Å molecular sieves under an inert atmosphere (Argon or Nitrogen).

-

Solvent and Cooling: Add anhydrous dichloromethane (CH₂Cl₂) and cool the suspension to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Catalyst Formation: To the cooled suspension, sequentially add (-)-DIPT (or (-)-DET) and titanium(IV) isopropoxide via syringe. Stir the resulting mixture at -20 °C for 30 minutes to pre-form the chiral catalyst complex. The use of (-)-tartrate directs the epoxidation to yield the desired (S)-epoxide.

-

Substrate Addition: Add N-Boc-allylamine to the reaction mixture.

-

Epoxidation: Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution dropwise, ensuring the internal temperature of the reaction does not exceed -10 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure (S)-N-Boc-2,3-epoxypropylamine.

Application in Drug Development: The Darunavir Case Study

(S)-N-Boc-2,3-epoxypropylamine and its analogs are critical intermediates in the synthesis of numerous pharmaceuticals. A prominent example is its application in the synthesis of Darunavir, a potent protease inhibitor used in the treatment of HIV infection.[7] The epoxide serves as a chiral electrophile, which is opened by a nucleophile to establish a key stereocenter in the drug's backbone.

A key step in several patented Darunavir syntheses involves the nucleophilic ring-opening of a Boc-protected epoxide with an amine, such as isobutylamine.[7][8] This reaction sets the (R)-configuration at the newly formed hydroxyl-bearing carbon, a crucial stereochemical feature for the drug's efficacy.

Reaction Scheme: Epoxide Opening in Darunavir Synthesis

Caption: Regioselective ring-opening of the epoxide by isobutylamine.

This reaction exemplifies the utility of (S)-N-Boc-2,3-epoxypropylamine as a three-carbon chiral synthon. The Boc protecting group can be readily removed under acidic conditions later in the synthetic sequence to reveal a primary amine, which is then typically acylated to complete the synthesis of the final drug molecule.[9]

Analytical Characterization

Precise characterization is essential to confirm the identity and purity of (S)-N-Boc-2,3-epoxypropylamine. The following data are representative of the expected analytical results.

Spectroscopic Data:

-

¹³C NMR (CDCl₃, 125 MHz): Expected chemical shifts would be approximately: δ ~156.0 (C=O), ~79.5 (quaternary C of Boc), ~51.0 (epoxide CH), ~45.0 (epoxide CH₂), ~44.0 (CH₂-N), ~28.4 (CH₃ of Boc).[10][11]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected around 3350 cm⁻¹ (N-H stretch), 2980 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O stretch of carbamate), and 1250 & 850 cm⁻¹ (C-O stretch of epoxide).[10]

Safety and Handling

As a reactive chemical intermediate, proper handling of (S)-N-Boc-2,3-epoxypropylamine is imperative.

Hazard Identification:

-

GHS Classification: Acute Toxicity, Oral (Category 4).[1]

-

Hazard Statements: H302: Harmful if swallowed.[1]

-

Signal Word: Warning.[1]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. For solids that may generate dust, a NIOSH-approved N95 dust mask is recommended.[1]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. It is classified under Storage Class 11 (Combustible Solids).[1]

Conclusion

(S)-N-Boc-2,3-epoxypropylamine is a quintessential chiral building block that empowers chemists to construct complex, stereochemically defined molecules. Its predictable reactivity, high enantiomeric purity, and demonstrated utility in the synthesis of high-value targets like Darunavir underscore its importance in the pharmaceutical industry. This guide provides the foundational knowledge required for its effective and safe utilization in research and development settings.

References

-

Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

-

Notes. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. (n.d.). NIH. Retrieved from [Link]

-

SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University. Retrieved from [Link]

-

Asymmetric Epoxidation. (2016, April 13). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. (n.d.). PubMed Central. Retrieved from [Link]

-

Sharpless Asymmetric Epoxidation || Stereochemistry || solved problems. (2020, August 20). YouTube. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- US8829208B2 - Process for the preparation of darunavir and darunavir intermediates. (n.d.). Google Patents.

-

Carbazic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. (n.d.). Patent 2528923 - EPO. Retrieved from [Link]

-

(s)-n-boc-2,3-epoxypropylamine (C8H15NO3). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. (S)-N-Boc-2,3-epoxypropylamine 97 161513-47-9 [sigmaaldrich.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jrchen-group.com [jrchen-group.com]

- 5. youtube.com [youtube.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 8. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. rsc.org [rsc.org]

The Virtuoso's Tool: An In-Depth Technical Guide to (S)-N-Boc-2,3-epoxypropylamine

Foreword: The Unseen Architect in Modern Therapeutics

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the spotlight. Yet, the elegance and efficacy of that molecule are fundamentally owed to the unseen architects: the chiral building blocks from which it is constructed. Among these, (S)-N-Boc-2,3-epoxypropylamine stands out as a cornerstone of modern asymmetric synthesis. Its unique combination of a reactive epoxide, a protected amine, and a defined stereocenter makes it an invaluable synthon for creating complex molecular architectures with high precision. This guide provides a deep dive into the chemical essence of this molecule, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in field-proven insights. We will explore its structure, stereochemical significance, synthesis, and pivotal role in constructing life-saving medicines, thereby equipping you with the knowledge to leverage its full potential.

Molecular Profile and Physicochemical Properties

(S)-N-Boc-2,3-epoxypropylamine, systematically named tert-butyl ((2S)-oxiran-2-ylmethyl)carbamate, is a trifunctional molecule engineered for controlled, stereospecific reactions.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a robust shield for the primary amine.[1] Its steric bulk prevents the amine's nucleophilic participation in undesired side reactions. Critically, the Boc group is stable under basic and nucleophilic conditions but can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid), offering orthogonal control in multi-step syntheses.[1][2]

-

The Propylamine Backbone: The three-carbon chain provides the structural framework, connecting the key functional groups.

-

The (S)-Epoxide Ring: This is the molecule's reactive heart. The three-membered ring is highly strained and thus susceptible to nucleophilic attack, leading to predictable ring-opening.[3][4] The "(S)" designation signifies a specific three-dimensional arrangement at the chiral C2 carbon, which is paramount for its utility.

Below is a diagram illustrating the core structure and its key components.

Caption: Chemical structure of (S)-N-Boc-2,3-epoxypropylamine with the chiral center indicated.

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Chemical Formula | C₈H₁₅NO₃ | [Sigma-Aldrich] |

| Molecular Weight | 173.21 g/mol | [Sigma-Aldrich] |

| CAS Number | 161513-47-9 | [Sigma-Aldrich] |

| Appearance | White to off-white solid | [Sigma-Aldrich] |

| Melting Point | 48-50 °C | [Sigma-Aldrich] |

| Optical Purity (ee) | ≥99.0% (typical) | [Sigma-Aldrich] |

| SMILES | CC(C)(C)OC(=O)NC[C@H]1CO1 | [Sigma-Aldrich] |

The Keystone of Chirality: Stereochemical Importance

The biological activity of many drugs is intrinsically linked to their stereochemistry. A molecule and its non-superimposable mirror image (enantiomer) can have drastically different interactions with chiral biological targets like enzymes and receptors. The (S)-configuration of N-Boc-2,3-epoxypropylamine is not an incidental feature; it is the critical design element that dictates the stereochemical outcome of subsequent reactions.

When a nucleophile attacks the epoxide ring, the reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the site of attack. By starting with the pure (S)-enantiomer, chemists can ensure the formation of a specific, desired stereoisomer in the product. This control is fundamental in the synthesis of drugs like the HIV protease inhibitor Darunavir, where the precise 3D arrangement of atoms in the hydroxyethylamine core is essential for binding to the viral protease enzyme.[5] Using the wrong enantiomer would result in a biologically inactive or, in some cases, harmful molecule.

Synthesis: Crafting the Chiral Architect

The enantioselective synthesis of (S)-N-Boc-2,3-epoxypropylamine is a multi-step process that requires careful control to maintain chiral purity. A common and efficient route starts from the readily available and cost-effective chiral precursor, (S)-glycidol. This pathway is often preferred over routes starting from (R)-epichlorohydrin, which can also be used but may involve more complex transformations to install the protected amine.

A well-established, high-yield synthesis proceeds through a three-step sequence involving tosylation, azide displacement, and subsequent reduction and protection.

Caption: Synthetic workflow from (S)-Glycidol to the target compound.

Authoritative Synthesis Protocol

The following protocol is adapted from a validated procedure published in the Journal of Organic Chemistry. This self-validating system includes checkpoints for monitoring reaction completion and ensuring the purity of intermediates.

Step 1: Synthesis of (S)-Glycidyl Tosylate

-

Causality: (S)-Glycidol's primary alcohol is converted into a tosylate, an excellent leaving group. This "activates" the C3 position for subsequent nucleophilic substitution. Pyridine acts as a base to neutralize the HCl byproduct.

-

Procedure:

-

Dissolve (S)-glycidol (1.0 equiv) in dichloromethane (CH₂Cl₂) in a flask cooled to 0 °C under a nitrogen atmosphere.

-

Add pyridine (1.5 equiv) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in CH₂Cl₂ while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water. Separate the organic layer, wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-glycidyl tosylate, which can be used in the next step without further purification.

-

Step 2: Synthesis of (R)-1-Azido-2,3-epoxypropane

-

Causality: Sodium azide (NaN₃) acts as a nucleophile, displacing the tosylate group via an Sₙ2 reaction. This reaction proceeds with inversion of configuration at the C3 carbon, but since the chiral center is C2 (which is unaffected), the resulting epoxide retains its original relative stereochemistry, though the product is named based on priority rules.

-

Procedure:

-

Dissolve (S)-glycidyl tosylate (1.0 equiv) in dimethylformamide (DMF).

-

Add sodium azide (1.5 equiv) to the solution.

-

Heat the mixture to 60-70 °C and stir for 2-3 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure to yield the volatile azide intermediate.

-

Step 3: Synthesis of (S)-N-Boc-2,3-epoxypropylamine

-

Causality: The azide is reduced to a primary amine via catalytic hydrogenation (H₂ with Pd/C). This newly formed amine is highly reactive and is immediately "capped" in situ with di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions and yield the stable, final product.

-

Procedure:

-

Dissolve the azide intermediate (1.0 equiv) in methanol (MeOH).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the solution.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford (S)-N-Boc-2,3-epoxypropylamine as a white solid.

-

Reactivity and Applications in Drug Development

The synthetic utility of (S)-N-Boc-2,3-epoxypropylamine is centered on the regioselective ring-opening of its epoxide. Under neutral or basic conditions, nucleophiles preferentially attack the less sterically hindered terminal carbon (C3) of the epoxide in a classic Sₙ2 fashion.[3][4][5] This reaction is highly predictable and stereospecific, resulting in inversion of configuration at the C3 position and yielding a valuable 1-amino-3-(substituted)-propan-2-ol scaffold.

Caption: Nucleophilic ring-opening of the epoxide via an Sₙ2 mechanism.

This precise reactivity has made it a key intermediate in the synthesis of several HIV protease inhibitors, most notably Darunavir (Prezista®).[5] In the synthesis of Darunavir's core, (S)-N-Boc-2,3-epoxypropylamine is reacted with isobutylamine. The amine attacks the terminal carbon of the epoxide, opening the ring to form a key amino alcohol intermediate, which is further elaborated to construct the final drug molecule.

Example Protocol: Ring-Opening with Isobutylamine

This protocol demonstrates the key bond-forming reaction in the synthesis of a Darunavir precursor.

-

System: (S)-N-Boc-2,3-epoxypropylamine (1.0 equiv), isobutylamine (3.0-5.0 equiv), ethanol (solvent).

-

Procedure:

-

In a round-bottom flask, dissolve (S)-N-Boc-2,3-epoxypropylamine in ethanol.

-

Add an excess of isobutylamine. The excess amine also serves as a base to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours.

-

Self-Validation: Monitor the disappearance of the starting epoxide by TLC or LC-MS. The product, being more polar, will have a lower Rf value.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess isobutylamine under reduced pressure.

-

The crude product, tert-butyl ((2R,3S)-3-(isobutylamino)-2-hydroxy-4-phenylbutyl)carbamate, can be purified by silica gel chromatography to yield the desired amino alcohol.

-

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of the chiral building block is non-negotiable. The primary method for determining the enantiomeric excess (e.e.) of (S)-N-Boc-2,3-epoxypropylamine is Chiral High-Performance Liquid Chromatography (HPLC).

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.

-

Typical Conditions:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is commonly effective.

-

Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol) is typically used. The exact ratio is optimized to achieve baseline separation.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule has weak chromophores.

-

-

Validation: The method is validated by running a racemic (50:50) mixture of the compound to confirm that two distinct peaks are resolved. The e.e. of a sample is then calculated from the relative peak areas of the two enantiomers.

Conclusion

(S)-N-Boc-2,3-epoxypropylamine is more than a mere chemical reagent; it is a testament to the power of precision in organic synthesis. Its carefully designed structure, centered around a stereochemically defined epoxide, provides a reliable and versatile platform for constructing complex, enantiomerically pure molecules. Its role in the synthesis of critical drugs like Darunavir underscores its importance in the pharmaceutical industry. By understanding its structure, the rationale behind its synthesis, and the mechanisms of its reactivity, researchers can confidently employ this powerful tool to architect the next generation of therapeutics.

References

-

Ghosh, A. K., et al. (2005). Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114). Journal of Organic Chemistry, 69(23), 7822–7829. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from: [Link]

-

Ghosh, A. K., et al. (1998). Potent HIV protease inhibitors incorporating high-affinity P2-ligands and (R)-(hydroxyethylamino)sulfonamide isostere. Bioorganic & Medicinal Chemistry Letters, 8(6), 687-690. Available at: [Link]

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from: [Link]

-

University of Calgary. (n.d.). Ch16: SN2 type reactions of Epoxides. Retrieved from: [Link]

-

Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. Org. Synth., 95, 157-176. Available at: [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from: [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from: [Link]

-

Kamal, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 224-231. Available at: [Link]

- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Processes Catalyzed by Chiral (Salen)Metal Complexes. In Topics in Organometallic Chemistry (Vol. 6, pp. 123-152). Springer, Berlin, Heidelberg.

-

Moore, G. L., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98–106. Available at: [Link]

-

Ghosh, A. K., et al. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of organic chemistry, 79(17), 8341-8352. Available at: [Link]

-

Chorghade, M. S., et al. (2006). Syntheses of FDA Approved HIV Protease Inhibitors. Current medicinal chemistry, 13(20), 2397-2432. Available at: [Link]

- Mylan Laboratories Ltd. (2014). Process for the preparation of darunavir. U.S. Patent 8,703,980 B2.

-

ChemRxiv. (2020). A Practical and Economical Route to (S)-Glycidyl Pivalate. Preprint. Available at: [Link]

-

Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. [PDF] The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendancy of (S)-N-Boc-2,3-epoxypropylamine: A Cornerstone in Chiral Synthesis

(S)-N-Boc-2,3-epoxypropylamine, a molecule of elegant simplicity and profound utility, stands as a testament to the power of chiral building blocks in modern drug discovery and organic synthesis. Its emergence was not a singular event but rather a convergence of advancements in asymmetric synthesis and the growing demand for enantiomerically pure intermediates in the pharmaceutical industry. This guide delves into the technical intricacies of this vital compound, exploring its historical context, synthesis, and pivotal role in the creation of complex, life-saving therapeutics.

Historical Context: The Rise of Chiral Epoxides and Amine Protection

The story of (S)-N-Boc-2,3-epoxypropylamine is intrinsically linked to two significant developments in organic chemistry: the advent of reliable methods for asymmetric epoxidation and the widespread adoption of the tert-butyloxycarbonyl (Boc) protecting group for amines.

The 1980s witnessed a revolution in asymmetric synthesis, prominently featuring the work of K. Barry Sharpless on the titanium-catalyzed asymmetric epoxidation of allylic alcohols. This groundbreaking methodology provided a predictable and highly enantioselective route to chiral epoxides, which are versatile intermediates capable of undergoing a variety of stereospecific ring-opening reactions.[1] This unlocked a treasure trove of possibilities for constructing complex molecules with precise stereochemical control.

Concurrently, the Boc protecting group, renowned for its stability under a wide range of conditions and its facile removal under mild acidic conditions, became a mainstay in peptide synthesis and medicinal chemistry.[2] The ability to selectively protect and deprotect amine functionalities is crucial in multi-step syntheses, preventing unwanted side reactions and enabling the desired transformations.

The conceptual marriage of these two powerful tools—the chiral epoxide and the Boc-protected amine—gave rise to synthons like (S)-N-Boc-2,3-epoxypropylamine. This molecule elegantly combines the electrophilic reactivity of the epoxide ring with a protected nucleophilic amino group, making it a versatile three-carbon chiral building block.

While a singular "discovery" paper for (S)-N-Boc-2,3-epoxypropylamine is not readily apparent in the historical literature, its appearance coincides with the burgeoning field of HIV protease inhibitor research in the late 1980s and early 1990s. The synthesis of these complex molecules often required chiral amino alcohol fragments, for which (S)-N-Boc-2,3-epoxypropylamine is an ideal precursor. For instance, the core of many HIV protease inhibitors, such as Amprenavir, contains a hydroxyethylamine isostere, a structure readily accessible from this chiral epoxide.[3][4]

Synthetic Strategies: Forging the Chiral Synthon

The preparation of (S)-N-Boc-2,3-epoxypropylamine can be approached from several strategic directions, primarily revolving around the introduction of the Boc-protected amine and the stereoselective formation of the epoxide ring.

From Chiral Glycidol Derivatives

A common and efficient route commences with a chiral C3 building block, such as (S)-glycidol or its derivatives. (S)-glycidol, readily available through the Sharpless asymmetric epoxidation of allyl alcohol, serves as a versatile starting material.

One well-established method involves the conversion of (S)-glycidol to a more reactive species, such as (S)-glycidyl tosylate or nosylate. These sulfonated derivatives are excellent electrophiles for nucleophilic substitution by a protected amine equivalent.

A related approach utilizes (S)-glycidyl phthalimide as a key intermediate. This is particularly relevant in the synthesis of pharmaceuticals like Linezolid and Rivaroxaban.[5][6][7] The phthalimide group serves as a protected form of the primary amine.

The general synthetic sequence can be visualized as follows:

Experimental Protocol: Synthesis from (S)-Epichlorohydrin via Phthalimide Intermediate (Illustrative)

-

Synthesis of (S)-Glycidyl Phthalimide: To a solution of potassium phthalimide in a suitable solvent such as DMF, (S)-epichlorohydrin is added. The reaction mixture is heated to facilitate the nucleophilic substitution, yielding (S)-glycidyl phthalimide. The product is then isolated by precipitation and filtration.[8]

-

Hydrazinolysis (Gabriel Synthesis): (S)-Glycidyl phthalimide is treated with hydrazine hydrate in an alcoholic solvent. This cleaves the phthalimide group, liberating the primary amine, (S)-glycidylamine.

-

Boc Protection: The resulting (S)-glycidylamine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane or a biphasic system.[9] The reaction is typically stirred at room temperature until completion. Workup involves separation of the organic layer, washing, drying, and concentration to afford (S)-N-Boc-2,3-epoxypropylamine.

From N-Boc-allylamine

An alternative strategy involves the direct asymmetric epoxidation of N-Boc-allylamine. While the Sharpless epoxidation is highly effective for allylic alcohols, modifications are necessary for allylic amines. Directed epoxidation methods or the use of other catalytic systems can be employed to achieve the desired stereoselectivity.

This approach benefits from the early introduction of the Boc group, simplifying the final steps of the synthesis.

The Role in Drug Development: A Versatile Chiral Building Block

The utility of (S)-N-Boc-2,3-epoxypropylamine in drug development is extensive, primarily serving as a precursor to chiral amino alcohols, which are key structural motifs in a wide array of pharmaceuticals.

HIV Protease Inhibitors

As previously mentioned, the synthesis of HIV protease inhibitors represents a significant application area. The epoxide ring of (S)-N-Boc-2,3-epoxypropylamine is susceptible to regioselective opening by various nucleophiles. For instance, reaction with an appropriate amine can lead to the formation of a key diamino alcohol intermediate.

| Drug Class | Key Intermediate Derived from (S)-N-Boc-2,3-epoxypropylamine | Example Drug |

| HIV Protease Inhibitors | Chiral Amino Alcohols | Amprenavir[3][4] |

| Oxazolidinone Antibiotics | Chiral Amino Alcohols | Linezolid[5] |

| Factor Xa Inhibitors | Chiral Amino Alcohols | Rivaroxaban[7] |

Mechanism of Epoxide Ring-Opening

The synthetic power of (S)-N-Boc-2,3-epoxypropylamine lies in the predictable and stereospecific ring-opening of the epoxide. Under basic or nucleophilic conditions, the nucleophile preferentially attacks the less sterically hindered terminal carbon of the epoxide (C3), following an SN2 mechanism. This results in the formation of a 1,2-amino alcohol with inversion of stereochemistry at the site of attack.

This reliable reactivity allows for the introduction of a wide range of functionalities at the C3 position while preserving the stereocenter at C2.

Conclusion

(S)-N-Boc-2,3-epoxypropylamine is more than just a chemical reagent; it is a product of decades of research in asymmetric synthesis and protecting group strategy. Its development, driven by the needs of the pharmaceutical industry, has provided chemists with a powerful and versatile tool for the construction of complex, life-saving drugs. The principles that underpin its synthesis and reactivity—stereoselective transformations and the strategic use of protecting groups—remain central to the art and science of organic chemistry. As the quest for new and more effective medicines continues, the legacy of such foundational chiral building blocks will undoubtedly endure.

References

- Synthesis of (S)-N-Glycidyl Phthalimide. Chinese Journal of Pharmaceuticals. 2018;49(10):1335-1338.

- Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir.

-

Structures of HIV-1 protease inhibitors 1 and 2 and key building blocks... ResearchGate. Available from: [Link]

- Preparation method of S-glycidylphthalimide.

- Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran deriv

- Syntheses of FDA Approved HIV Protease Inhibitors. PMC - PubMed Central.

- Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central.

- Structure-based design of novel HIV-1 protease inhibitors to comb

- Towards the De Novo Design of HIV-1 Protease Inhibitors Based on N

- Epoxides: Small Rings to Play with under Asymmetric Organocatalysis.

- Stereoselective Synthesis of the Key Intermediates of the HIV Protease Inhibitor Fosamprenavir and Its Diastereomer. Thieme E-Books & E-Journals.

- AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.

- Chemical and Biological Synthesis of Chiral Epoxides. ElectronicsAndBooks.

- Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxid

- A Technical Guide to the Discovery and Synthesis of Chiral Epoxides. Benchchem.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C

- Epoxide synthesis by ring closure. Organic Chemistry Portal.

- Application Note – N-Boc protection. Sigma-Aldrich.

- tert-Butyl N-[2-(oxiran-2-yl)

- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.

- Tert-butyl carbamate derivative and preparation method and application thereof.

- (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Practical and Green Approach for N-Boc Protection of Amines C

- Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride.

- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.

- Scholars Research Library. Der Pharma Chemica.

- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cycliz

- Synthesis of an anti--amino epoxide by one-carbon homologation of an -amino ester: (2S,3S)-1,2-epoxy-3-(BOC-amino)-4-phenylbutane.

- BOC-ON. Sigma-Aldrich.

- 115198-80-6|tert-Butyl (oxiran-2-ylmethyl)

- Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]